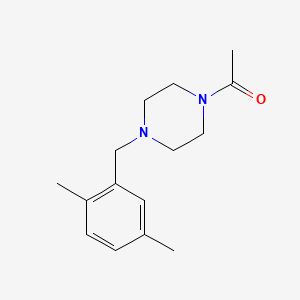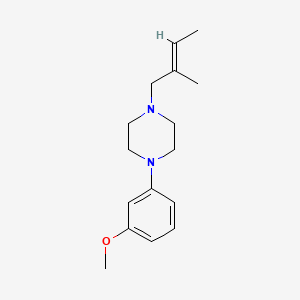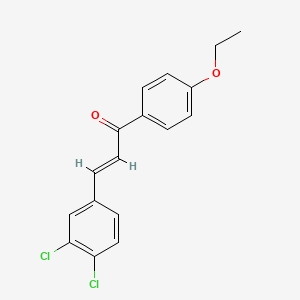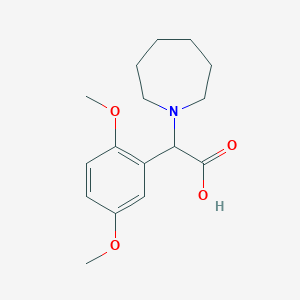
N~3~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its potential applications in cancer therapy. DMXAA is a potent activator of the immune system and has been shown to induce tumor regression in preclinical models of cancer.
Mecanismo De Acción
DMXAA works by activating the immune system, specifically by inducing the production of cytokines such as TNF-α and IFN-α. DMXAA is thought to activate the immune system by binding to a protein called STING (Stimulator of Interferon Genes), which is located in the cytoplasm of immune cells. This binding triggers a signaling cascade that leads to the production of cytokines and the activation of immune cells.
Biochemical and Physiological Effects:
DMXAA has been shown to induce the production of cytokines such as TNF-α and IFN-α in both in vitro and in vivo studies. These cytokines then stimulate the immune system to attack the tumor cells. DMXAA has also been shown to inhibit the growth of blood vessels that supply tumors with nutrients and oxygen, a process known as angiogenesis. This inhibition of angiogenesis leads to the death of tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DMXAA is its potent activity against a variety of cancer models. DMXAA has been shown to induce tumor regression in preclinical models of lung, breast, prostate, and colon cancer. Another advantage is its ability to activate the immune system, which can lead to long-lasting anti-tumor effects. However, one of the limitations of DMXAA is its toxicity. DMXAA has been shown to cause liver toxicity in some animal studies, which has limited its clinical development.
Direcciones Futuras
There are several future directions for research on DMXAA. One area of research is the development of new formulations of DMXAA that can reduce its toxicity while maintaining its anti-tumor activity. Another area of research is the identification of biomarkers that can predict patient response to DMXAA. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DMXAA in humans.
Métodos De Síntesis
DMXAA was first synthesized in the 1980s by researchers at the University of Auckland, New Zealand. The synthesis of DMXAA involves the reaction of 3,4-dimethylbenzaldehyde with the amino acid proline, followed by a series of chemical reactions to form the piperidinedicarboxamide ring. The final product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its potential applications in cancer therapy. Preclinical studies have shown that DMXAA induces tumor regression in a variety of cancer models, including lung, breast, prostate, and colon cancer. DMXAA works by activating the immune system, specifically by inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then stimulate the immune system to attack the tumor cells.
Propiedades
IUPAC Name |
3-N-(3,4-dimethylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-12-7-8-15(10-13(12)2)18-16(21)14-6-5-9-20(11-14)17(22)19(3)4/h7-8,10,14H,5-6,9,11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBKRGVJMJPPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,1,3-benzothiadiazol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5465444.png)
![2-(2,4,5-trimethylbenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5465449.png)

![2-{[4-(2-hydroxyethyl)piperidin-1-yl]sulfonyl}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5465458.png)
![2-({2-methyl-7-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}amino)ethanol](/img/structure/B5465459.png)
![1-(3-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5465464.png)


![2-chloro-6-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid](/img/structure/B5465487.png)
![2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-N-[1-(3-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B5465503.png)


![7-(2,4-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5465513.png)